molecular formula C39H62N6O6S B8210155 (2S)-2-[(2-amino-2-methylpropanoyl)amino]-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-3-(trideuteriomethyl)butanamide

(2S)-2-[(2-amino-2-methylpropanoyl)amino]-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-3-(trideuteriomethyl)butanamide

Cat. No.: B8210155
M. Wt: 751.1 g/mol
InChI Key: QAAFNSMAIAVCHE-XYTWECGASA-N
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Description

(2S)-2-[(2-amino-2-methylpropanoyl)amino]-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-3-(trideuteriomethyl)butanamide is a useful research compound. Its molecular formula is C39H62N6O6S and its molecular weight is 751.1 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2S)-2-[(2-amino-2-methylpropanoyl)amino]-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-3-(trideuteriomethyl)butanamide is a complex synthetic molecule with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound's structure is characterized by multiple functional groups that may contribute to its biological activity. The presence of amino acid derivatives and methoxy groups suggests potential interactions with biological receptors and enzymes.

Molecular Formula

The molecular formula for the compound is C24H39D5N3O5C_{24}H_{39}D_{5}N_{3}O_{5}, where DD denotes deuterium atoms incorporated into the structure.

  • Amino Acid Analog Activity : The compound's structure resembles amino acids, which may allow it to act as an analog in various metabolic pathways. It could potentially inhibit or activate specific enzymes involved in protein synthesis or degradation.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit aminopeptidases and other proteolytic enzymes. For instance, derivatives of bestatin have shown significant inhibitory activity against aminopeptidases in various studies .
  • Neuropharmacological Effects : Given the presence of thiazole and phenyl groups, this compound may interact with neurotransmitter systems, potentially influencing pain pathways or neuroprotection .

Pharmacological Effects

Research indicates that compounds with similar structures can exhibit a range of pharmacological effects:

  • Antinociceptive Properties : Compounds like ubenimex have demonstrated the ability to enhance morphine analgesia through enkephalinase inhibition, suggesting a potential role for this compound in pain management .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through modulation of immune responses or direct cytotoxic effects on cancer cells .

Case Study 1: Inhibition of Aminopeptidases

A study on the biological activity of ubenimex metabolites revealed that certain analogs significantly inhibited mouse peritoneal resident macrophage aminopeptidases. The IC50 values indicated that these compounds were effective at low concentrations, highlighting their potential therapeutic applications in inflammatory diseases .

Case Study 2: Neuroprotective Effects

Research has suggested that certain structural analogs can enhance neuroprotective effects by modulating neurotransmitter levels in the brain. This activity is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role .

Comparison of Biological Activities

Compound NameMechanism of ActionIC50 (µg/ml)Biological Effect
UbenimexAminopeptidase Inhibitor1.0Antinociceptive
BestatinAminopeptidase Inhibitor7.0Antitumor
AnalogsVariousVariesNeuroprotective

Summary of Research Findings

Study ReferenceFindings
Demonstrated significant inhibition of aminopeptidases by ubenimex analogs.
Identified neuroprotective effects linked to structural analogs in models of oxidative stress.

Properties

IUPAC Name

(2S)-2-[(2-amino-2-methylpropanoyl)amino]-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-3-(trideuteriomethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1/i2D3,3D3,24D,32D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAFNSMAIAVCHE-XYTWECGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)C(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62N6O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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